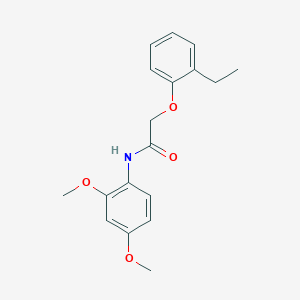

N-(2,4-dimethoxyphenyl)-2-(2-ethylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(2-ethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-4-13-7-5-6-8-16(13)23-12-18(20)19-15-10-9-14(21-2)11-17(15)22-3/h5-11H,4,12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJDFDSFCJMTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-ethylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H25NO4

- Molecular Weight : 341.42 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may function as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways. Preliminary studies suggest that it may bind to enzymes or receptors, altering their activity and leading to pharmacological effects .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In vitro assays using DPPH (1,1-Diphenyl-2-Picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) methods revealed effective free radical scavenging capabilities.

| Assay Type | Activity (%) |

|---|---|

| DPPH Scavenging | 84.01 |

| FRAP Value | 20.1 mmol/g |

These findings indicate its potential use in formulations aimed at combating oxidative stress-related diseases.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on enzymes such as α-glucosidase, which is crucial for managing diabetes. Docking studies have indicated strong binding affinities, suggesting that it may serve as a competitive inhibitor .

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of the compound against various bacterial strains. Results indicated notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

- Anti-inflammatory Effects : In another study, the compound was evaluated for its anti-inflammatory properties in animal models. It demonstrated a significant reduction in inflammatory markers, indicating potential use in inflammatory disorders .

- Neuroprotective Potential : Recent research explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The results showed that it could inhibit the activity of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between N-(2,4-dimethoxyphenyl)-2-(2-ethylphenoxy)acetamide and its analogs:

Key Structural and Functional Insights :

Auxin-like Activity: WH7 () shares a phenoxy-acetamide backbone with the target compound but incorporates a triazole ring and chloro substituent, enhancing its auxin-like potency. The 2-ethylphenoxy group in the target compound may confer weaker auxin activity due to reduced electronegativity compared to chlorine . 2,4-Dichlorophenoxyacetic acid (2,4-D): Unlike the target compound, 2,4-D lacks the acetamide group but shows stronger herbicidal activity due to its free carboxylic acid moiety .

Kinase Inhibition: Compound 18 in (a CK1 inhibitor) shares the 2,4-dimethoxyphenyl group but includes a pyrimidinone-thioether chain, which enhances kinase binding. The target compound’s 2-ethylphenoxy group may limit kinase affinity compared to bulkier substituents .

Pharmacological Safety: Analog 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide () has a similar acetamide core but includes an acetyl group linked to phenoxy, resulting in higher cytotoxicity (requiring stringent safety protocols). The target compound’s methoxy groups may reduce reactivity and toxicity .

Synthetic Feasibility: The target compound’s synthesis likely follows standard acetylation protocols (e.g., coupling 2-ethylphenol with 2,4-dimethoxyaniline derivatives), similar to compound 14 in (54% yield). By contrast, sulfonamide-containing analogs (e.g., ) require more complex steps, reducing scalability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-2-(2-ethylphenoxy)acetamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and condensation reactions. For example, analogous compounds are synthesized by reacting substituted phenols with chloroacetamide derivatives in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours . Optimizing stoichiometric ratios (e.g., 1:1.5 molar ratio of phenol to chloroacetamide) and solvent polarity can improve yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy groups at 2,4-positions, ethylphenoxy linkage).

- FTIR : Confirms acetamide C=O stretching (~1650 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹).

- Single-crystal XRD : Resolves spatial arrangement of the dimethoxyphenyl and ethylphenoxy moieties, critical for structure-activity relationship (SAR) studies .

- HPLC-MS : Validates purity (>95%) and molecular weight compliance.

Q. How does the electronic configuration of the 2,4-dimethoxyphenyl group influence solubility and reactivity?

- Methodology : The electron-donating methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) via hydrogen bonding. Computational studies (e.g., DFT calculations) can map electron density distribution to predict nucleophilic/electrophilic sites for derivatization .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?

- Methodology :

- Validation : Cross-check docking results (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays.

- Conformational Analysis : Use molecular dynamics (MD) simulations to assess ligand flexibility in binding pockets, as rigid docking may overlook bioactive conformers .

- Case Study : Analogous quinazolinone acetamides showed discrepancies between predicted GABA receptor affinity and in vivo anticonvulsant activity, highlighting the need for in vitro functional assays .

Q. How can SAR studies guide the optimization of this compound for enhanced target selectivity?

- Methodology :

- Structural Modifications : Replace the ethyl group on the phenoxy moiety with bulkier substituents (e.g., isopropyl) to probe steric effects on receptor binding.

- Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate hydrogen-bonding interactions .

- Data-Driven Example : Synthetic auxin analogs (e.g., WH7) demonstrated that chloro and methyl substitutions on phenyl rings significantly altered agonist potency .

Q. What in silico approaches predict metabolic stability and toxicity profiles of this compound?

- Methodology :

- ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism sites and permeability (e.g., BBB penetration).

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups or aromatic amines) .

Q. How do formulation strategies (e.g., salt formation, prodrug design) improve the bioavailability of this compound in preclinical models?

- Methodology :

- Salt Screening : Test hydrochloride or sodium salts to enhance aqueous solubility.

- Prodrug Design : Esterify the acetamide carbonyl to increase lipophilicity for passive diffusion, with enzymatic cleavage in target tissues .

Data Contradiction Analysis

Q. Why might in vitro potency fail to translate to in vivo efficacy for derivatives of this compound?

- Methodology :

- Pharmacokinetic Barriers : Assess plasma protein binding (e.g., >90% binding reduces free drug concentration) and metabolic clearance using microsomal stability assays.

- Case Study : N-[(2,4-dichlorophenyl)methyl] acetamide derivatives showed promising in silico GABA receptor affinity but lacked anticonvulsant activity in mice due to poor BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.